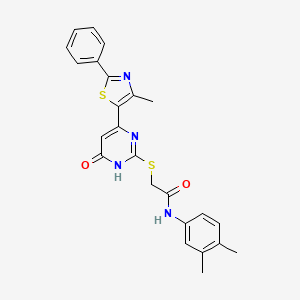

![molecular formula C19H18FN3OS B2504615 2-氟基-N-[5-(2,3,5,6-四甲基苯基)-1,3,4-噻二唑-2-基]苯甲酰胺 CAS No. 391227-12-6](/img/structure/B2504615.png)

2-氟基-N-[5-(2,3,5,6-四甲基苯基)-1,3,4-噻二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

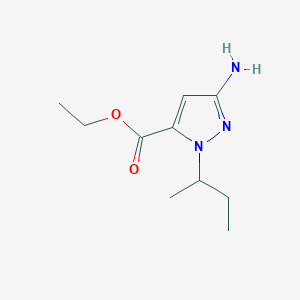

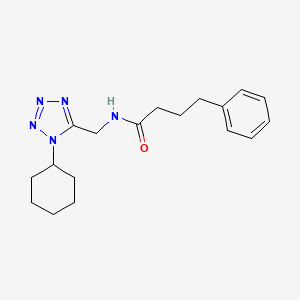

The compound "2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide" is a derivative of benzamide and thiadiazole, which are chemical structures known for their biological activities. The benzamide moiety is a common feature in many pharmacologically active compounds, and the thiadiazole ring is a heterocyclic compound that has been incorporated into various drugs due to its diverse biological properties.

Synthesis Analysis

The synthesis of related fluorinated benzothiazoles and thiadiazole derivatives has been reported in several studies. For instance, mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized using modifications of the Jacobsen cyclization . Similarly, a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized, indicating the feasibility of creating various substituted derivatives on the benzamide and thiadiazole rings . These synthetic routes could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole and its derivatives have been determined, revealing intermolecular interactions and supramolecular networks . These studies provide insights into the potential molecular geometry and interactions of "2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide".

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives has been explored in various contexts. For instance, Schiff's bases containing a thiadiazole scaffold have been synthesized and evaluated for their anticancer activity . The reactivity of these compounds with biological targets can be inferred from molecular docking studies, which suggest potential interactions with enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives have been studied, including their photophysical properties . The fluorescence characteristics of these compounds can be influenced by different substituents and the solvent environment. Additionally, the spectroscopic and theoretical studies of related compounds have provided insights into the effects of molecular aggregation on fluorescence . These findings could be relevant to the photophysical properties of the compound .

Relevant Case Studies

Several case studies have demonstrated the biological activities of benzamide and thiadiazole derivatives. For example, fluorinated benzothiazoles have shown potent cytotoxicity against certain human cancer cell lines . Schiff's bases with a thiadiazole scaffold have also exhibited promising anticancer activity . These studies suggest that "2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide" may also possess significant biological activities, which could be explored in future research.

科学研究应用

抗菌剂

含氟噻二唑化合物的研究显示出潜在的抗菌应用。例如,某些含氟噻二唑三嗪酮被认为是有前途的抗菌剂,突出了氟原子和噻二唑环在合成具有潜在抗菌特性的新型生物活性分子中的重要性 (Holla, Bhat, & Shetty, 2003).

抗微生物剂

另一项研究合成了带有喹唑啉酮和 4-噻唑烷酮基序的新型含氟衍生物,这些衍生物展示出显着的体外抗微生物效力。这表明将氟与噻二唑结构结合到复杂分子中可以增强其抗微生物活性 (Desai, Vaghani, & Shihora, 2013).

电子和光学性质

含有氟和噻二唑单元的化合物因其电子和光学性质而受到探索。一项研究重点关注具有氟化受体基系统的单体的合成和聚合,包括噻二唑环,用于电致变色器件的潜在应用。这项研究强调了此类结构在开发具有新型电子和光学性质的材料中的实用性 (Çakal, Akdag, Cihaner, & Önal, 2021).

抗癌和神经保护活性

含氟噻二唑化合物也因其抗癌和神经保护活性而受到研究。例如,特定的氟化 3,6-二芳基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑对各种癌细胞系表现出中等到良好的抗增殖效力,表明在抗癌药物开发中的潜力。这突出了氟化噻二唑在癌症研究中的治疗潜力 (Chowrasia, Karthikeyan, Choure, Sahabjada, Gupta, Arshad, & Trivedi, 2017).

量子化学计算

对 2-苯甲酰胺基-5-(4-氟-3-苯氧基苯基)-1,3,4-噻二唑衍生物的量子化学计算提供了对这些化合物的结构和电子特征的见解,进一步支持了它们在各种科学应用中的潜力 (Panini, Mohan, Gangwar, Sankolli, & Chopra, 2013).

属性

IUPAC Name |

2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-7-5-6-8-15(14)20/h5-9H,1-4H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKIAWACCSXARG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

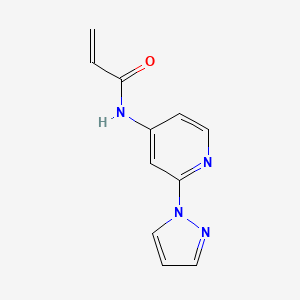

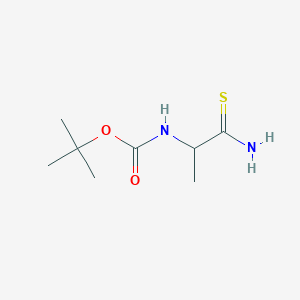

![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)

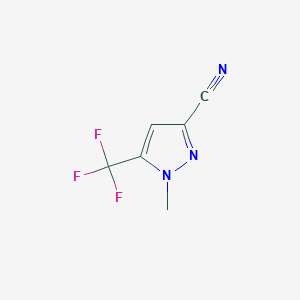

![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)

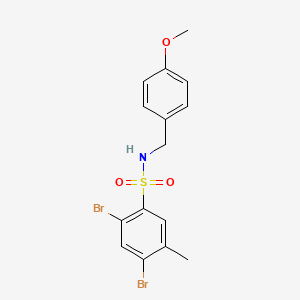

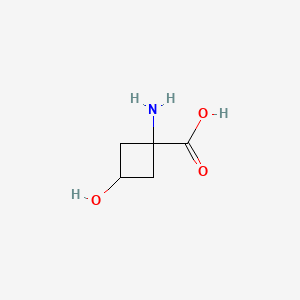

![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)